Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopropylthio group attached to a phenyl ring, and an ester functional group. The cyclopropyl group would add some degree of strain to the molecule, which could have interesting effects on its reactivity .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the phenyl and cyclopropylthio groups could also influence its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ester group would likely make it polar and potentially capable of participating in hydrogen bonding . The phenyl group could contribute to its lipophilicity.Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate is involved in various synthesis processes, particularly in the formation of complex organic compounds. For instance, Ahmed et al. (2016) demonstrated its use in the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, further analyzing their crystal structures and spectroscopic properties. This synthesis process utilizes FT-IR, NMR, and TOF-MS spectrometry, highlighting the compound's role in forming structures stabilized by intermolecular hydrogen bonding interactions (Ahmed et al., 2016).
Catalytic Applications
This compound also plays a role in catalytic processes. Saito and Takeuchi (2007) described its use in a [4+3] cycloaddition process catalyzed by Ni(cod)2–TOPP. This reaction offers a new method for synthesizing cycloheptene derivatives, suggesting potential applications in organic synthesis and material science (Saito & Takeuchi, 2007).
Bioactive Compound Synthesis
The compound is also significant in the synthesis of bioactive compounds. Research by Huang et al. (2017) on reef soft corals led to the discovery of new steroids with methyl ester groups, where ethyl acetate extracts played a crucial role. These findings contribute to the broader understanding of marine natural products and their potential pharmacological applications (Huang et al., 2017).
Molecular Docking Studies
In the field of medicinal chemistry, this compound is important for molecular docking studies. Ragavan et al. (2020) focused on a derivative of this compound for the chemotherapeutic treatment of breast cancer cells. Their study combined spectroscopic techniques and molecular docking to explore the structural properties and potential therapeutic applications of the compound (Ragavan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-cyclopropylsulfanylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)12(14)9-3-5-10(6-4-9)17-11-7-8-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHDLDNMLDZRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676816 | |
Record name | Ethyl [4-(cyclopropylsulfanyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745052-94-2 | |
Record name | Ethyl 4-(cyclopropylthio)-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745052-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [4-(cyclopropylsulfanyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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